Onset Time at Equipotent Doses: Atracurium Demonstrates Faster Block than Cisatracurium at 2×ED95
In a prospective randomized controlled trial directly comparing atracurium and cisatracurium at clinically equivalent doses (2×ED95), atracurium produced a significantly faster neuromuscular block onset than cisatracurium [1]. At equipotent doses, the time to maximum T1 suppression was 3.24 min for atracurium versus 4.37 min for cisatracurium, representing a 25.8% faster onset. This is a direct head-to-head comparison under identical conditions.
| Evidence Dimension | Onset time to maximum neuromuscular block (Time to maximum T1 suppression) |
|---|---|
| Target Compound Data | 3.24 ± 0.55 min (atracurium 2×ED95, n=16) |
| Comparator Or Baseline | 4.37 ± 0.46 min (cisatracurium 2×ED95, n=16) |
| Quantified Difference | Δ = 1.13 min faster onset (25.8% faster); P < 0.05 |
| Conditions | Patients under general anesthesia; supramaximal TOF stimulation of ulnar nerve; balanced anesthesia |
Why This Matters
Faster onset at equivalent potency means atracurium provides quicker intubation conditions, a critical parameter when selecting neuromuscular blocking agents for surgical protocols where time to airway securement is prioritized.
- [1] Cisatracurium in different doses versus atracurium during general anesthesia for abdominal surgery. Table 4: Onset time and duration of action. PMC2980660. View Source
